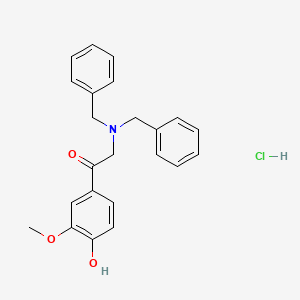
6-metil-1H-bencimidazol-7-amina
Descripción general
Descripción
6-methyl-1H-benzimidazol-7-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The structure of 6-methyl-1H-benzimidazol-7-amine consists of a benzene ring fused to an imidazole ring, with a methyl group at the 6th position and an amine group at the 7th position.
Aplicaciones Científicas De Investigación
6-methyl-1H-benzimidazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: It serves as a lead compound in the development of drugs for treating infections, cancer, and other diseases.
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with various targets, including enzymes and receptors involved in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory processes .
Mode of Action
Benzimidazole derivatives are known to act as potent inhibitors of various enzymes . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed pharmacological effects .
Biochemical Pathways
Given the broad spectrum of pharmacological properties of benzimidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability and bioavailability .
Result of Action
The broad-spectrum pharmacological properties of benzimidazole derivatives suggest that the compound could have various effects at the molecular and cellular levels .
Action Environment
Like other benzimidazole derivatives, its pharmacological activity could potentially be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They are often used as inhibitors of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-HIV activities .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazoles are known for their excellent properties, like increased stability and bioavailability .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-benzimidazol-7-amine typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of 4-methyl-1,2-phenylenediamine with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of 6-methyl-1H-benzimidazol-7-amine often employs catalytic processes to enhance yield and efficiency. Catalysts such as iron(III) nitrate and 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) are used in the oxidation of aromatic primary amines and o-phenylenediamines to achieve high yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-1H-benzimidazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include nitrobenzimidazoles, halogenated benzimidazoles, and sulfonated benzimidazoles, which have significant biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1H-benzimidazol-5-amine
- 4-methyl-1H-benzimidazol-6-amine
- 5-methyl-1H-benzimidazol-2-amine
Uniqueness
6-methyl-1H-benzimidazol-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other methyl-substituted benzimidazoles, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
5-methyl-1H-benzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHSHBQZSZIJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589899 | |
| Record name | 5-Methyl-1H-benzimidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935873-39-5 | |
| Record name | 5-Methyl-1H-benzimidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)






![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)


